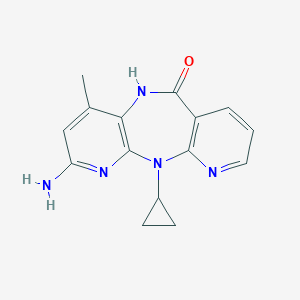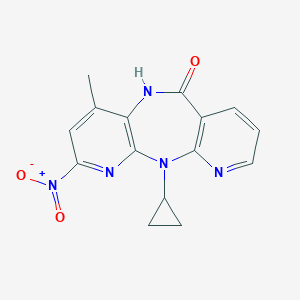
N-Benzylidene-DL-phenylglycine Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzylidene-DL-phenylglycine Ethyl Ester is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
The synthesis of N-Benzylidene-DL-phenylglycine Ethyl Ester typically involves the condensation reaction between benzaldehyde and ethyl 2-amino-2-phenylacetate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction proceeds as follows:
Condensation Reaction: Benzaldehyde reacts with ethyl 2-amino-2-phenylacetate in the presence of an acid catalyst to form this compound.
Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion of the reactants to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-Benzylidene-DL-phenylglycine Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the benzylidene group is replaced by other nucleophiles.
Hydrolysis: Hydrolysis of the compound in acidic or basic conditions can lead to the formation of benzaldehyde and ethyl 2-amino-2-phenylacetate.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Benzylidene-DL-phenylglycine Ethyl Ester has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including heterocycles and other Schiff bases.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of N-Benzylidene-DL-phenylglycine Ethyl Ester involves its interaction with biological targets through the Schiff base moiety. The carbon-nitrogen double bond can form reversible covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-Benzylidene-DL-phenylglycine Ethyl Ester can be compared with other Schiff bases and related compounds, such as:
N1-Benzylidene-N2-(2-((2-((2-(benzylideneamino)ethyl)amino)ethyl)amino)ethyl)ethane-1,2-diamine: This compound is synthesized by a similar Schiff base reaction and has applications in drug development.
Cu(II) Complexes of 4-[(1E)-N-{2-[(Z)-benzylideneamino]ethyl}ethanimidoyl]-benzene-1,3-diol: These complexes are studied for their antimicrobial and antioxidant activities.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications in different fields.
Properties
IUPAC Name |
ethyl 2-(benzylideneamino)-2-phenylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-20-17(19)16(15-11-7-4-8-12-15)18-13-14-9-5-3-6-10-14/h3-13,16H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPYPCFPVBVOPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N=CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439339 |
Source


|
| Record name | ethyl 2-(benzylideneamino)-2-phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77290-52-9 |
Source


|
| Record name | ethyl 2-(benzylideneamino)-2-phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














